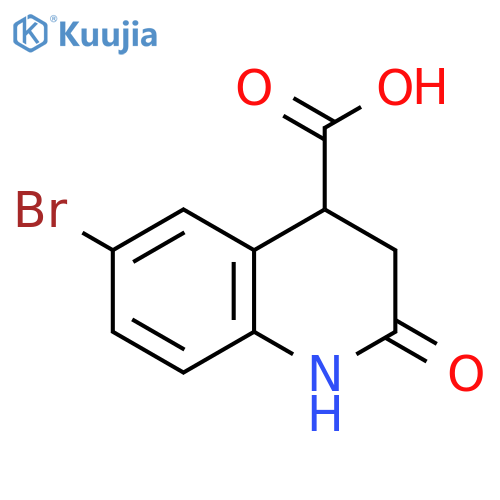

Cas no 264276-41-7 (6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)

264276-41-7 structure

商品名:6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Quinolinecarboxylic acid, 6-bromo-1,2,3,4-tetrahydro-2-oxo-

- 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid

- AKOS023393447

- 264276-41-7

- 6-bromo-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid

- EN300-182608

- G63418

- Z1813083399

- 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylicacid

- 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

-

- インチ: 1S/C10H8BrNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-3,7H,4H2,(H,12,13)(H,14,15)

- InChIKey: PWVKWQYNGPHDFR-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=C(Br)C=C2)C(C(O)=O)CC1=O

計算された属性

- せいみつぶんしりょう: 268.96876g/mol

- どういたいしつりょう: 268.96876g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 66.4Ų

じっけんとくせい

- 密度みつど: 1.7±0.1 g/cm3

- ふってん: 471.7±45.0 °C at 760 mmHg

- フラッシュポイント: 239.1±28.7 °C

- じょうきあつ: 0.0±1.2 mmHg at 25°C

6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B801955-100mg |

6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid |

264276-41-7 | 100mg |

$ 365.00 | 2022-06-06 | ||

| TRC | B801955-50mg |

6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid |

264276-41-7 | 50mg |

$ 250.00 | 2022-06-06 | ||

| Ambeed | A1063110-1g |

6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

264276-41-7 | 95% | 1g |

$1190.0 | 2024-07-20 | |

| Enamine | EN300-182608-0.25g |

6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

264276-41-7 | 95% | 0.25g |

$481.0 | 2023-11-13 | |

| Enamine | EN300-182608-2.5g |

6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

264276-41-7 | 95% | 2.5g |

$1903.0 | 2023-11-13 | |

| Chemenu | CM427078-100mg |

6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

264276-41-7 | 95%+ | 100mg |

$283 | 2024-07-28 | |

| Chemenu | CM427078-250mg |

6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

264276-41-7 | 95%+ | 250mg |

$481 | 2024-07-28 | |

| 1PlusChem | 1P01BF3G-50mg |

6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid |

264276-41-7 | 95% | 50mg |

$117.00 | 2025-03-19 | |

| Aaron | AR01BFBS-1g |

6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid |

264276-41-7 | 95% | 1g |

$1143.00 | 2025-02-09 | |

| Aaron | AR01BFBS-100mg |

6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid |

264276-41-7 | 95% | 100mg |

$250.00 | 2025-02-09 |

6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

264276-41-7 (6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid) 関連製品

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 506-17-2(cis-Vaccenic acid)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:264276-41-7)6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):234.0/397.0/1071.0